molecular formula C20H20N4O2 B2751561 (3-(1H-pyrazol-1-yl)phenyl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 1903821-80-6

(3-(1H-pyrazol-1-yl)phenyl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No. B2751561
CAS RN: 1903821-80-6
M. Wt: 348.406
InChI Key: IEVMTZWDBKJXIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-(1H-pyrazol-1-yl)phenyl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H20N4O2 and its molecular weight is 348.406. The purity is usually 95%.
BenchChem offers high-quality (3-(1H-pyrazol-1-yl)phenyl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(1H-pyrazol-1-yl)phenyl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Potential

The pyrazole and pyridine moieties present in the compound are known for their antimicrobial properties. Compounds with these structures have been synthesized and evaluated for their potential against various bacterial strains, including Staphylococcus aureus , Bacillus subtilis , and Escherichia coli . The presence of a methyl group on the pyridine ring and the pyrrolidinyl linkage may enhance the compound’s ability to interact with bacterial cell membranes or enzymes, leading to potential use in developing new antimicrobial agents.

Antitubercular Activity

Derivatives of imidazole, which share structural similarities with the compound , have been evaluated for their antitubercular activity against Mycobacterium tuberculosis . The compound’s structure suggests it could be a candidate for synthesis and evaluation against tuberculosis, especially given the urgent need for new drugs to combat antibiotic resistance.

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds are recognized for their pharmacological effects, including potent antileishmanial and antimalarial activities . The compound’s pyrazolyl and pyridinyl components could be leveraged to synthesize derivatives with potential efficacy against Leishmania aethiopica and Plasmodium berghei , contributing to the fight against these parasitic diseases.

Cytotoxic Efficiency

Compounds containing pyrazole rings have been investigated for their cytotoxic efficiency, with some showing excellent activity compared to standard reference drugs . This suggests that the compound could be explored for its potential use in cancer therapy, particularly in designing drugs that target specific cancer cells while minimizing damage to healthy cells.

Anti-HIV Activity

Indole derivatives, which are structurally related to the compound, have been studied for their anti-HIV activity through molecular docking studies . Given the compound’s structural complexity and potential for interaction with biological targets, it could be a candidate for the development of new anti-HIV medications.

Drug Synthesis and Development

The compound’s core structure is similar to that of imidazole, which is a key component in many commercially available drugs . Its unique structure could serve as a synthon in the development of new drugs, offering a platform for chemical modifications to enhance therapeutic properties or reduce side effects.

properties

IUPAC Name

[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-15-5-2-8-19(22-15)26-18-9-12-23(14-18)20(25)16-6-3-7-17(13-16)24-11-4-10-21-24/h2-8,10-11,13,18H,9,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVMTZWDBKJXIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(C2)C(=O)C3=CC(=CC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.